molecular formula C10H18N2O2 B1487940 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine CAS No. 1494802-48-0

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Cat. No.: B1487940
CAS No.: 1494802-48-0
M. Wt: 198.26 g/mol
InChI Key: MYFDICXWQRCHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a sophisticated chemical building block designed for pharmaceutical research and discovery. This compound features a hybrid structure combining azetidine and pyrrolidine heterocycles, motifs highly valued in medicinal chemistry for their ability to improve the physicochemical and metabolic properties of drug candidates. The azetidine ring is a known pharmacophore in bioactive molecules and serves as a conformationally constrained scaffold in the synthesis of novel therapeutic agents (Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... ). The integration of the methoxymethyl-pyrrolidine moiety further enhances the molecule's versatility, making it a valuable intermediate for constructing targeted libraries of compounds. Researchers can utilize this reagent in various applications, including as a key precursor in the development of protease inhibitors, GPCR-targeted ligands, and other small-molecule therapeutics. Its structure is particularly suited for exploring structure-activity relationships (SAR) and enhancing parameters such as solubility and metabolic stability in lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDICXWQRCHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Azetidine-3-carbonyl Intermediate

The azetidine-3-carbonyl moiety is a key fragment in the target molecule. Its preparation often involves:

  • Activation of azetidine-3-carboxylic acid derivatives : For example, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is converted into reactive intermediates using coupling agents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of bases like triethylamine or N,N-diisopropylethylamine.

  • Formation of methoxymethyl carbamoyl derivatives : The azetidine carboxylic acid derivative is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding methoxy(methyl)carbamoyl azetidine intermediate.

Typical reaction conditions include stirring in solvents such as tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 0°C to room temperature for 6–16 hours. Workup involves aqueous washes, drying over sodium sulfate, and purification via column chromatography or recrystallization.

Example synthesis data :

Step Reagents & Conditions Yield & Product Description
Activation 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + CDI in THF, room temp, 1 hr Intermediate activated ester
Coupling Add N,O-dimethylhydroxylamine hydrochloride + triethylamine, stir 15 h at room temp tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate, pale yellow oil, 7.3 g isolated
Alternative coupling DCC + Et3N + N,O-dimethylhydroxylamine hydrochloride in THF, 16 h at 20°C Colorless oil, ~8.0 g crude product

These methods yield key azetidine intermediates with high purity suitable for further elaboration.

Pyrrolidine Ring Construction via Iridium-Catalyzed Reductive Cycloaddition

The pyrrolidine ring bearing the methoxymethyl substituent can be synthesized through an iridium-catalyzed reductive generation of azomethine ylides , followed by regio- and diastereoselective [3+2] dipolar cycloaddition with electron-deficient alkenes.

  • Catalyst and reductant : Vaska’s complex [IrCl(CO)(PPh3)2] (1 mol%) with tetramethyldisiloxane (TMDS) as the hydride source.

  • Substrates : Functionalized tertiary amides or lactams with electron-withdrawing or trimethylsilyl groups positioned to facilitate azomethine ylide formation.

  • Conditions : Mild temperatures, often room temperature or slightly elevated, under inert atmosphere.

  • Outcome : Efficient access to structurally complex pyrrolidines with control over regio- and stereochemistry.

This method provides a general and versatile synthetic entry to substituted pyrrolidines, including those unsubstituted on nitrogen, which is relevant for the target compound’s pyrrolidine moiety.

Coupling of Azetidine and Pyrrolidine Units

The final assembly of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine involves coupling the azetidine-3-carbonyl intermediate with the methoxymethyl-substituted pyrrolidine.

  • Amide bond formation : Typically achieved by activating the carboxyl group of the azetidine derivative (e.g., as an acid chloride or activated ester) and coupling with the amine group on the pyrrolidine.

  • Catalysts and reagents : Use of carbodiimides (DCC or EDC), hydroxybenzotriazole (HOBt) or benzotriazol-1-ol to suppress racemization and improve yields.

  • Purification : Filtration, washing with solvents like methyl tert-butyl ether, and recrystallization to obtain hydrochloride salts or free bases.

  • Example from patent literature : Hydrogenation under palladium hydroxide catalyst and hydrogen gas at 40 psi and 60°C for 72 hours to reduce intermediates, followed by treatment with hydrogen chloride gas in ethanol at 0°C to reflux for 12 hours to isolate hydrochloride salts with yields around 70%.

Summary Table of Preparation Methods

Step Method Reagents/Catalysts Conditions Yield/Remarks
Azetidine-3-carbonyl intermediate synthesis Carbodiimide coupling with N,O-dimethylhydroxylamine DCC or CDI, Et3N or DIPEA 0–20°C, 6–16 h High purity, colorless oils, 70–80% yield
Pyrrolidine ring synthesis Iridium-catalyzed reductive azomethine ylide generation and cycloaddition [IrCl(CO)(PPh3)2], TMDS Mild, inert atmosphere Regio- and diastereoselective, broad substrate scope
Final coupling and salt formation Hydrogenation and acid treatment Pd(OH)2/C, H2 gas, HCl gas 40 psi, 60°C, 72 h; 0°C to reflux, 12 h Hydrochloride salt, ~70% yield

Research Findings and Notes

  • The use of carbodiimide coupling agents is well-established for amide bond formation in azetidine derivatives, providing reliable and scalable routes.

  • The iridium-catalyzed reductive cycloaddition represents a modern, mild, and selective approach to construct the pyrrolidine ring with diverse substitution patterns, including methoxymethyl groups.

  • The hydrogenation and acid treatment steps are crucial for converting intermediates into stable hydrochloride salts, improving compound isolation and handling.

  • Monitoring reaction progress by NMR analysis and controlling hydrogen pressure during hydrogenation ensures optimal conversion and purity.

  • These methods collectively enable the synthesis of this compound with good yields and structural integrity, suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physical Notes Source Evidence
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride C₈H₁₅ClN₂O₂ 206.67 Azetidine-3-carbonyl, hydroxyl Enhanced hydrophilicity; pharmacological potential
3-(Methoxymethyl)pyrrolidine hydrochloride C₆H₁₄ClNO 159.63 Methoxymethyl Simplified structure; precursor for synthesis
1-(m-Methoxycinnamoyl)pyrrolidine C₁₄H₁₇NO₂ 231.29 Cinnamoyl, methoxyphenyl Potential bioactivity in receptor binding
Methyl 1-(1-Acetyl-...-yl)azetidine-3-carboxylate C₁₅H₂₂N₂O₅ 310.35 Azetidine-3-carboxylate, acetylated pyridine Synthetic intermediate; used in divergent synthesis

Key Research Findings

Synthetic Utility : Azetidine-3-carbonyl-pyrrolidine hybrids are pivotal in divergent synthesis strategies, enabling rapid generation of polycyclic frameworks for drug discovery .

Bioactivity Modulation : Substitutions at the pyrrolidine 3-position (e.g., methoxymethyl vs. hydroxyl) alter pharmacokinetic profiles. Methoxymethyl groups enhance metabolic stability, while hydroxyl groups improve solubility .

Structural Diversity: Compounds like 1-(1-acetyl-pyrrolidine-2-carbonyl)-azetidine-3-carboxylic acid (CAS: 1361111-62-7) demonstrate the versatility of azetidine-pyrrolidine conjugates in generating novel bioactive molecules .

Biological Activity

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formation of azetidine and pyrrolidine rings, which can be achieved through various synthetic methodologies. Recent advancements in iridium-catalyzed reactions have facilitated the generation of pyrrolidines from tertiary amides, enhancing the accessibility of such compounds for biological evaluation .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have shown potent cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells. In vitro studies indicated that these compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA54910.5Apoptosis
Compound BHeLa15.2Cell Cycle Arrest
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, related azetidine and pyrrolidine derivatives have been evaluated for their antimicrobial activities. Notably, some compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as novel antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications in the azetidine core significantly influence antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

Compound NameMIC (µg/mL)Activity Type
Compound C0.96Bactericidal
Compound D7.81Bacteriostatic
This compoundTBDTBD

The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that these compounds may interact with specific cellular pathways involved in apoptosis and inflammation. For instance, they may inhibit key signaling pathways such as STAT3, which is often constitutively active in various cancers .

Case Studies

In a notable study, a series of pyrrolidine derivatives were tested for their effects on human cancer cell lines and demonstrated varying degrees of cytotoxicity depending on their structural modifications. The findings highlighted the importance of substituent groups in enhancing or diminishing biological activity .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine?

The synthesis typically involves multi-step processes, including cyclization of precursors (e.g., azetidine and pyrrolidine derivatives) and coupling reactions. Key steps include:

  • Azetidine Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) to activate the azetidine-3-carbonyl group for nucleophilic attack .
  • Pyrrolidine Functionalization : Introduce the methoxymethyl group via alkylation or substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ high-performance liquid chromatography (HPLC) to isolate intermediates and final products with ≥95% purity .
    Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control (0–25°C for sensitive intermediates) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the azetidine-pyrrolidine linkage and methoxymethyl substitution .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring, if crystalline derivatives are available .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Thermal Stability : Conduct accelerated degradation studies at 40–60°C to identify decomposition products via LC-MS .
  • Light Sensitivity : Store in amber vials and monitor UV-vis spectral changes over time .
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to evaluate moisture uptake, which may affect crystallinity .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity) .
  • Cellular Permeability : Use Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core Modifications : Compare analogs with varied substituents (e.g., replacing methoxymethyl with ethoxymethyl or removing the azetidine carbonyl) to assess impact on target binding .
  • Stereochemical Probes : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) to determine if activity is stereospecific .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., GPCRs) to identify key hydrogen bonds with the azetidine carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with activity measurements .

Q. What strategies enable enantiomeric separation of this compound?

  • Chiral HPLC : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and isocratic elution (hexane:isopropanol 90:10) .
  • Kinetic Resolution : Employ lipase-catalyzed acylations to selectively modify one enantiomer .

Q. How can metabolic stability be evaluated in preclinical models?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What techniques elucidate interactions with biological targets at the atomic level?

  • Cryo-EM : Resolve compound-bound protein complexes (e.g., ion channels) to map binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine docking models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 2
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.